Phenylmercury 2-ethylhexanoate

Description

Properties

IUPAC Name |

2-ethylhexanoate;phenylmercury(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.C6H5.Hg/c1-3-5-6-7(4-2)8(9)10;1-2-4-6-5-3-1;/h7H,3-6H2,1-2H3,(H,9,10);1-5H;/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVASSELVJHUACE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].C1=CC=C(C=C1)[Hg+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20HgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13302-00-6 | |

| Record name | (2-Ethylhexanoato-κO)phenylmercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13302-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Phenylmercury 2-ethylhexanoate: A Technical Guide to its Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmercury 2-ethylhexanoate (PM2EH) is an organomercury compound that has seen use as a bactericide and fungicide, particularly in paints.[1] Like other organomercury compounds, it is characterized by the presence of a covalent bond between a mercury atom and a carbon atom of a phenyl group. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and toxicological profile, with a focus on the molecular mechanisms of its action. Due to the limited specific data on PM2EH, information from closely related phenylmercury compounds has been included to provide a more complete picture, with all such instances clearly noted.

Chemical Structure and Identification

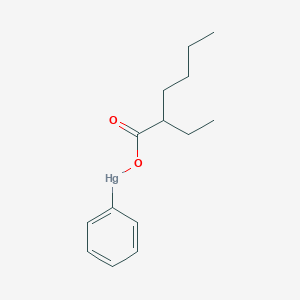

This compound consists of a phenyl group and a 2-ethylhexanoate group attached to a central mercury atom.

Chemical Structure:

-

Mercury (Hg): The central metal atom.

-

Phenyl Group (C₆H₅): An aromatic ring bonded to the mercury atom.

-

2-Ethylhexanoate Group (C₈H₁₅O₂): An eight-carbon carboxylate ligand, also known as octoate.

CAS Number: 13302-00-6[2]

Molecular Formula: C₁₄H₂₀HgO₂[2]

SMILES: CCCCC(CC)C(=O)O[Hg]c1ccccc1

Physicochemical and Toxicological Properties

A summary of the known physicochemical and toxicological properties of this compound and related compounds is presented in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 420.90 g/mol | [3] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 71-74 °C | [4] |

| Boiling Point | 228 °C at 760 mmHg | [4] |

| Solubility | Low solubility in water; more soluble in organic solvents. | [3] |

| Vapor Pressure | 0.027 mmHg at 25°C | [4] |

Toxicological Properties

This compound is classified as a highly toxic substance.[4] Due to a lack of specific LD50 data for this compound, data for the closely related compounds phenylmercury acetate and phenylmercury chloride are provided for reference. The toxicological profile of these compounds is expected to be similar due to the common phenylmercury moiety.

| Parameter | Value | Species | Route | Reference(s) |

| GHS Classification | Acute Toxicity, Oral (Category 2), Acute Toxicity, Dermal (Category 1), Acute Toxicity, Inhalation (Category 2), Specific Target Organ Toxicity - Repeated Exposure (Category 2), Hazardous to the Aquatic Environment, Long-term (Category 1) | N/A | N/A | [4] |

| Oral LD50 (as Phenylmercury Acetate) | 22 mg/kg | Rat | Oral | [5][6] |

| Oral LD50 (as Phenylmercury Chloride) | 60 mg/kg | Rat | Oral | [7] |

Note: The GHS classification indicates that this compound is fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[4] It is also very toxic to aquatic life with long-lasting effects.[4]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the reaction of a phenylmercury salt, such as phenylmercury acetate or phenylmercury chloride, with 2-ethylhexanoic acid.[3]

Reaction Scheme:

C₆H₅HgX + CH₃(CH₂)₃CH(C₂H₅)COOH → C₆H₅HgOOCCH(C₂H₅)(CH₂)₃CH₃ + HX (where X = Cl or CH₃COO)

General Experimental Protocol (based on analogous reactions):

-

Dissolution: Dissolve phenylmercury acetate or chloride in a suitable polar solvent such as ethanol.

-

Addition of Acid: To the stirred solution, add a stoichiometric equivalent or a slight excess of 2-ethylhexanoic acid.

-

Reaction: Heat the reaction mixture to a temperature between 50-70°C and maintain it for several hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the product) forms, it can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

It is crucial to perform this synthesis in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of mercury compounds.

Molecular Mechanisms of Toxicity and Signaling Pathways

The toxicity of phenylmercury compounds is attributed to the phenylmercury cation (C₆H₅Hg⁺) and its subsequent metabolism to inorganic mercury (Hg²⁺). The lipophilic nature of organomercury compounds allows them to readily cross cell membranes, including the blood-brain barrier.

While specific signaling pathways for this compound have not been elucidated, the known mechanisms of toxicity for related organomercury compounds, particularly methylmercury, provide a strong basis for a proposed mechanism. The key events include:

-

Induction of Oxidative Stress: Organomercury compounds can lead to the generation of reactive oxygen species (ROS), depleting cellular antioxidant defenses such as glutathione.[8]

-

Disruption of Calcium Homeostasis: They can cause an influx of extracellular calcium and the release of calcium from intracellular stores, leading to an overload of cytosolic calcium.[9]

-

Inhibition of Protein Kinase C (PKC): Mercury compounds have been shown to inhibit the activity of PKC, a crucial enzyme in many signal transduction pathways.[10][11]

-

Mitochondrial Dysfunction: Increased intracellular calcium and oxidative stress can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[12]

-

Activation of Apoptotic Pathways: The culmination of these events is the activation of caspase cascades and other apoptotic signaling pathways, leading to programmed cell death.

Proposed Signaling Pathway for Phenylmercury-Induced Toxicity

The following diagram illustrates a proposed signaling pathway for the toxic effects of phenylmercury compounds, based on data from related organomercurials.

Caption: Proposed signaling pathway for phenylmercury-induced cellular toxicity.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical workflow for the laboratory synthesis and purification of this compound.

Caption: A typical laboratory workflow for the synthesis of this compound.

Conclusion

This compound is a highly toxic organomercury compound with potent biocidal properties. Its physicochemical characteristics and synthesis are relatively well-understood. While specific toxicological data and detailed signaling pathway information for this particular compound are scarce, the known mechanisms of toxicity for related phenylmercury and organomercury compounds provide a strong framework for understanding its biological effects. The primary modes of toxicity are believed to involve the induction of oxidative stress, disruption of calcium homeostasis, and ultimately, the triggering of apoptotic cell death. Further research is warranted to delineate the specific molecular targets and signaling cascades affected by this compound to better assess its risk to human health and the environment. Given its high toxicity, extreme caution should be exercised when handling this compound. The use of phenylmercury compounds is also subject to regulatory restrictions in many regions.[13]

References

- 1. Mercuric ions inhibit mitogen-activated protein kinase dephosphorylation by inducing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | 13302-00-6 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. The effects of methylmercury on mitochondrial function and reactive oxygen species formation in rat striatal synaptosomes are age-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methylmercury-induced toxicity is mediated by enhanced intracellular calcium through activation of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of protein kinase C by heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of methylmercury on protein kinase A and protein kinase C in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Low-Dose Methylmercury-Induced Apoptosis and Mitochondrial DNA Mutation in Human Embryonic Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hsa.ie [hsa.ie]

Phenylmercury 2-ethylhexanoate CAS number 13302-00-6

CAS Number: 13302-00-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmercury 2-ethylhexanoate is an organomercury compound that has historically seen use as a biocide, fungicide, and catalyst.[1][2] Due to the inherent toxicity of organomercury compounds, its applications are now highly regulated and have diminished in many regions.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, applications, and toxicological profile. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound or its derivatives in legacy products or require an understanding of its properties for toxicological studies.

Chemical and Physical Properties

This compound is a white to pale yellow solid.[2] It is characterized by a phenyl group and a 2-ethylhexanoate group covalently bonded to a mercury atom.

| Property | Value | Reference |

| Molecular Formula | C14H20HgO2 | [2] |

| Molecular Weight | 420.90 g/mol | [1] |

| Appearance | White to pale yellow solid | [2] |

| Synonyms | Phenylmercuric 2-ethylhexanoate, (2-Ethylhexanoato-κO)phenylmercury, Phenylmercuric octoate | [2] |

Synthesis

The synthesis of this compound typically involves the reaction of a phenylmercury salt with 2-ethylhexanoic acid. A common laboratory-scale synthesis is the reaction of phenylmercuric acetate with 2-ethylhexanoic acid.

Experimental Protocol: Synthesis from Phenylmercuric Acetate

Objective: To synthesize this compound via ligand exchange from phenylmercuric acetate.

Materials:

-

Phenylmercuric acetate

-

2-Ethylhexanoic acid

-

Toluene (or another suitable inert solvent)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

Methodology:

-

In a clean, dry reaction vessel, dissolve phenylmercuric acetate in a minimal amount of toluene.

-

Add a stoichiometric equivalent of 2-ethylhexanoic acid to the solution.

-

Flush the reaction vessel with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Heat the mixture to reflux with continuous stirring.

-

Maintain the reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solvent is then removed under reduced pressure (rotary evaporation).

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Caption: Synthesis workflow for this compound.

Applications

The primary applications of this compound have been as a:

-

Catalyst: It has been used as a catalyst in the production of polyurethane elastomers and coatings.[3][4] The mercury center is believed to coordinate with the reactants, facilitating the polymerization process.

-

Biocide and Fungicide: Due to its toxicity to a broad range of microorganisms, it has been incorporated into paints, coatings, and other materials to prevent fungal and bacterial growth.[2]

Toxicology and Biological Effects

It is crucial to note that this compound is a highly toxic compound. Extreme caution should be exercised when handling this substance.

The toxicity of this compound is primarily attributed to the presence of the organomercury cation, phenylmercury. Organomercury compounds are more toxic than inorganic mercury salts.[1]

-

Mechanism of Toxicity: The primary mechanism of toxicity for organomercury compounds involves their high affinity for sulfhydryl groups in proteins and enzymes. Binding to these groups can disrupt a wide range of cellular processes. Phenylmercury compounds are metabolized in the body to inorganic mercury, which can also exert toxic effects.

-

Toxicokinetics: Phenylmercury compounds are well-absorbed through the gastrointestinal tract, skin, and respiratory system. They can cross the blood-brain barrier and the placenta. Excretion is primarily through the feces.

-

Health Effects: Acute and chronic exposure to phenylmercury compounds can lead to severe health effects, including:

-

Neurotoxicity (e.g., tremors, memory loss, cognitive impairment)

-

Nephrotoxicity (kidney damage)

-

Dermatitis and skin sensitization

-

Reproductive and developmental toxicity

-

Signaling Pathways

There is a lack of specific research detailing the interaction of this compound with defined signaling pathways in the context of drug action or development. The broad and non-specific mechanism of toxicity, primarily through sulfhydryl group binding, disrupts multiple cellular functions rather than modulating a specific signaling cascade. Research has focused on its toxicological profile rather than its potential as a modulator of specific pathways.

Environmental Fate and Degradation

This compound, like other organomercury compounds, is a significant environmental pollutant. It can be degraded in the environment through biotic and abiotic processes. A proposed degradation pathway involves the cleavage of the phenyl-mercury bond, leading to the formation of inorganic mercury, which can then be methylated by microorganisms to the highly bioaccumulative and toxic methylmercury.

Caption: Proposed environmental degradation pathway.

Safety and Handling

Due to its high toxicity, this compound must be handled with extreme care in a controlled laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Disposal: Dispose of waste containing this compound as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly toxic organomercury compound with historical applications as a catalyst and biocide. While its use is now restricted due to its significant health and environmental risks, an understanding of its properties remains important for toxicological research and the assessment of legacy materials. The lack of specific signaling pathway interactions underscores its nature as a broad-spectrum toxin rather than a targeted therapeutic or research agent. Researchers and professionals must adhere to strict safety protocols when handling this compound.

References

An In-depth Technical Guide to the Synthesis of Phenylmercury 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Phenylmercury 2-ethylhexanoate, an organomercury compound with applications as a catalyst and biocide. The document details the primary synthetic routes, experimental protocols, and key reaction parameters, offering valuable insights for professionals in chemical research and development.

Introduction

This compound (CAS No. 13302-00-6) is a member of the RHgX category of organomercury compounds, where 'R' is a phenyl group and 'X' is the 2-ethylhexanoate anion. Historically, phenylmercury compounds have been utilized for their potent antimicrobial properties in various industrial and agricultural applications, including as fungicides in paints and for seed treatment. Due to the environmental and health concerns associated with mercury, the use of these compounds is now highly regulated. This guide focuses on the chemical synthesis of this compound, providing detailed methodologies for its preparation in a laboratory setting.

Synthesis Pathways

There are two primary and well-documented methods for the synthesis of this compound. Both methods involve the reaction of a phenylmercury salt with 2-ethylhexanoic acid. The choice of the starting phenylmercury salt, either phenylmercury chloride or phenylmercury acetate, defines the specific pathway.

Pathway 1: From Phenylmercury Chloride

This synthetic route involves the direct reaction of phenylmercury chloride with 2-ethylhexanoic acid. The reaction proceeds via a nucleophilic displacement of the chloride ion by the 2-ethylhexanoate anion.

Reaction: C₆H₅HgCl + CH₃(CH₂)₃CH(C₂H₅)COOH → C₆H₅HgOOCCH(C₂H₅)(CH₂)₃CH₃ + HCl

A key consideration in this pathway is the formation of hydrogen chloride (HCl) as a byproduct, which may need to be neutralized to prevent reversible reactions and ensure product stability.

Pathway 2: From Phenylmercury Acetate

An alternative and commonly employed method is the ligand exchange reaction between phenylmercury acetate and 2-ethylhexanoic acid. This pathway is often favored due to the typically higher reactivity of the acetate salt compared to the chloride.

Reaction: C₆H₅HgOOCCH₃ + CH₃(CH₂)₃CH(C₂H₅)COOH → C₆H₅HgOOCCH(C₂H₅)(CH₂)₃CH₃ + CH₃COOH

This reaction produces acetic acid as a byproduct, which is less corrosive and more easily removed than HCl.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound via the two pathways described above.

Synthesis from Phenylmercury Acetate

This protocol details the ligand exchange reaction between phenylmercury acetate and 2-ethylhexanoic acid.

Materials:

-

Phenylmercury acetate (C₈H₈HgO₂)

-

2-Ethylhexanoic acid (C₈H₁₆O₂)

-

Ethanol (or Tetrahydrofuran)

-

Nitrogen or Argon gas

-

Sodium bicarbonate solution (5% aqueous)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylmercury acetate in a suitable polar solvent such as ethanol. Begin purging the system with an inert gas like nitrogen or argon.

-

Addition of Reactant: Add a slight excess (1.1 to 1.2 molar equivalents) of 2-ethylhexanoic acid to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-70°C. Maintain the reaction at this temperature with continuous stirring for 6 to 8 hours under an inert atmosphere.[1]

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize the acetic acid byproduct. Separate the organic layer.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Synthesis from Phenylmercury Chloride

This protocol outlines the synthesis starting from phenylmercury chloride.

Materials:

-

Phenylmercury chloride (C₆H₅HgCl)

-

2-Ethylhexanoic acid (C₈H₁₆O₂)

-

Ethanol (or Tetrahydrofuran)

-

A mild base (e.g., triethylamine or sodium carbonate)

-

Nitrogen or Argon gas

-

Sodium bicarbonate solution (5% aqueous)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend phenylmercury chloride in a polar solvent like ethanol. To neutralize the HCl byproduct in situ, add a stoichiometric amount of a mild, non-nucleophilic base.

-

Addition of Reactant: Add 2-ethylhexanoic acid to the suspension.

-

Reaction Conditions: Heat the mixture to 50-70°C and stir vigorously under an inert atmosphere for several hours until the reaction is complete (as monitored by TLC).

-

Workup: Cool the reaction mixture and filter to remove any inorganic salts formed.

-

Neutralization and Extraction: Wash the filtrate with a 5% sodium bicarbonate solution and then with water. Extract the product into a suitable organic solvent if necessary.

-

Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by recrystallization.

Data Presentation

Quantitative data regarding the synthesis of this compound is summarized in the tables below.

Table 1: Reactants and Product Information

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₄H₂₀HgO₂ | 420.90 | 13302-00-6 |

| Phenylmercury Acetate | C₈H₈HgO₂ | 336.74 | 62-38-4 |

| Phenylmercury Chloride | C₆H₅HgCl | 313.14 | 100-56-1 |

| 2-Ethylhexanoic Acid | C₈H₁₆O₂ | 144.21 | 149-57-5 |

Table 2: Typical Reaction Parameters

| Parameter | Pathway 1 (from Phenylmercury Chloride) | Pathway 2 (from Phenylmercury Acetate) |

| Stoichiometry | ~1:1.1 (PhHgCl : 2-EHA) | ~1:1.1-1.2 (PhHgOAc : 2-EHA) |

| Solvent | Ethanol, Tetrahydrofuran (THF) | Ethanol, Tetrahydrofuran (THF) |

| Temperature | 50 - 70 °C | 50 - 70 °C |

| Reaction Time | Several hours (monitoring recommended) | 6 - 8 hours |

| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |

| Yield | High (specific values not cited) | High (specific values not cited) |

Mandatory Visualizations

The following diagrams illustrate the synthesis pathways of this compound.

Caption: Synthesis from Phenylmercury Chloride.

Caption: Synthesis from Phenylmercury Acetate.

Caption: General Experimental Workflow.

References

An In-depth Technical Guide to Phenylmercury 2-ethylhexanoate (C14H20HgO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phenylmercury 2-ethylhexanoate, a significant organomercury compound with the molecular formula C14H20HgO2. This document details its chemical and physical properties, provides experimentally derived protocols for its synthesis and characterization, and discusses its primary applications and associated toxicological profile. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and the compound's toxicological mechanism are visualized using logical diagrams to facilitate a deeper understanding.

Introduction

This compound is an organomercury compound belonging to the RHgX category, where 'R' is an organic group (phenyl) and 'X' is an organic anion (2-ethylhexanoate).[1] Historically, organomercury compounds have been utilized for their potent antimicrobial properties. This compound has found applications as a bactericide and fungicide, particularly in paints, and as a catalyst in the synthesis of polyurethanes. However, due to the inherent toxicity of mercury and its environmental impact, the use of this compound is now highly regulated. This guide aims to provide researchers and professionals in drug development and material science with a detailed technical resource on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H20HgO2 | [2] |

| Molecular Weight | 420.9 g/mol | [2] |

| Appearance | White to pale yellow solid | [3] |

| CAS Number | 13302-00-6 | [3] |

| Synonyms | (2-ethylhexanoato)phenylmercury, 2-Ethylhexanoic acid phenylmercury(II) salt, Phenylmercuric Octoate | [2] |

Synthesis and Characterization

The primary route for the synthesis of this compound involves the reaction of a phenylmercury salt, such as phenylmercury acetate or phenylmercury chloride, with 2-ethylhexanoic acid.[1]

Experimental Protocol: Synthesis from Phenylmercury Acetate

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

Phenylmercury acetate (1.0 eq)

-

2-Ethylhexanoic acid (1.1 eq)

-

Toluene (as solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add phenylmercury acetate.

-

Add toluene to dissolve the phenylmercury acetate.

-

Add a slight excess (1.1 equivalents) of 2-ethylhexanoic acid to the solution.

-

Heat the reaction mixture to 50-70°C and maintain this temperature for 6-8 hours with continuous stirring.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the solution with water to remove any unreacted 2-ethylhexanoic acid and acetic acid byproduct.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or hexane.

Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the phenyl group (aromatic region) and the aliphatic protons of the 2-ethylhexanoate moiety. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring and the 2-ethylhexanoate group, including the carbonyl carbon. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for the aromatic C-H stretching, aliphatic C-H stretching, and the strong carboxylate (C=O) stretching. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

For comparison, the known spectroscopic data for the starting material, 2-ethylhexanoic acid, is provided below.

| 2-Ethylhexanoic Acid | Data |

| ¹H NMR (CDCl₃) | Spectral data available in the Human Metabolome Database.[4] |

| FT-IR (solution in CCl₄/CS₂) | Spectrum available in the NIST Chemistry WebBook.[5] |

| Mass Spectrum (EI) | Fragmentation pattern available in the NIST Chemistry WebBook.[6] |

Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and purification of this compound, as well as a conceptual flow for its toxicological assessment.

Caption: General workflow for the synthesis and purification of this compound.

References

A Historical and Technical Guide to the Industrial Applications of Phenylmercury Compounds

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmercury compounds, a class of organometallic substances, were once widely employed across a multitude of industries for their potent biocidal properties. This technical guide provides an in-depth review of the historical applications of phenylmercury acetate (PMA), phenylmercury nitrate (PMN), and phenylmercury borate (PMB) in key industrial sectors including paint and coatings, agriculture, leather production, polyurethane manufacturing, and pharmaceuticals and cosmetics. The document details the quantitative efficacy of these compounds, outlines historical experimental protocols for their evaluation, and elucidates their biochemical mechanism of action. Through structured data presentation and visual diagrams, this whitepaper serves as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand the legacy and technical aspects of these once-ubiquitous industrial biocides.

Introduction

For much of the 20th century, phenylmercury compounds were cornerstone chemicals in industrial processes requiring effective control of microbial growth. Their broad-spectrum fungicidal and bactericidal activity made them invaluable as preservatives, disinfectants, and catalysts. Phenylmercury acetate (PMA), phenylmercury nitrate (PMN), and phenylmercury borate (PMB) were among the most commercially significant of these compounds. However, growing awareness of their environmental persistence and toxicity to humans led to a significant decline in their use, with widespread regulatory restrictions taking effect in the latter part of the century.[1][2] This guide revisits the historical applications of these compounds from a technical perspective, providing valuable insights into their efficacy, methods of evaluation, and mode of action.

Industrial Applications and Quantitative Data

The versatility of phenylmercury compounds led to their adoption in a diverse range of industrial applications. The following sections detail their use in specific industries, with quantitative data on their typical concentrations and biocidal efficacy.

Paint and Coatings Industry

Phenylmercury compounds, particularly phenylmercury acetate (PMA), were extensively used as fungicides and mildewcides in both solvent-based and latex paints from the 1940s through the 1980s.[3][4] They were highly effective at preventing the growth of fungi such as Aspergillus niger and Aureobasidium pullulans, which are common causes of paint film defacement.

Table 1: Phenylmercury Compounds in the Paint and Coatings Industry

| Compound | Application | Typical Concentration Range (% w/w) | Target Organisms | Efficacy Data (MIC) |

| Phenylmercury Acetate (PMA) | Mildewcide in exterior latex and solvent-based paints | 0.01 - 0.5% | Aspergillus spp., Penicillium spp., Aureobasidium pullulans | MIC90: 0.0156 mg/L for Aspergillus spp.[5][6][7] |

| Phenylmercury Oleate | Fungicide in white alkyd house paints | Not specified, but used in the 1960s | Fungi | - |

| Phenylmercury Propionate, Benzoate, Dodecyl Succinate | Mildewcides in exterior paints | Not specified | Fungi | - |

Agriculture

Organomercury compounds were first introduced as seed dressings in Germany around 1914 to control seed-borne fungal diseases in cereals.[8] Phenylmercury acetate (PMA) and other derivatives were used to protect seeds from fungi that cause rot and blight, thereby improving crop yields.[9][10] The application rates were very low, yet highly effective.

Table 2: Phenylmercury Compounds in Agriculture

| Compound | Application | Typical Application Rate | Target Pathogens | Efficacy Notes |

| Phenylmercury Acetate (PMA) | Seed dressing for cereals (wheat, barley), cotton, and other crops | Low application rates (specifics not readily available) | Seed-borne fungi (e.g., Fusarium spp.) | Highly effective at preventing fungal growth on seeds.[9] |

| Ethylmercury compounds | Seed treatment | Not specified | Fungi | Widely used alongside phenylmercury compounds.[8] |

Leather Industry

The preservation of leather, a protein-rich material susceptible to microbial degradation, was another key application for phenylmercury compounds. They were used to prevent the growth of mold and fungi on hides and finished leather products.

Table 3: Phenylmercury Compounds in the Leather Industry

| Compound | Application | Typical Concentration | Target Organisms | Efficacy Testing |

| Phenylmercury Acetate (PMA) | Fungicide for leather preservation | Not specified | Molds and fungi | Historically tested using methods like the American Leather Chemists Association Spore Mixture Test.[11] |

Polyurethane Manufacturing

Phenylmercury compounds, notably phenylmercury acetate and phenylmercury neodecanoate, served as highly effective catalysts in the production of polyurethane elastomers, coatings, adhesives, and sealants.[12] They provided a desirable reaction profile with a delayed onset of curing followed by a rapid polymerization.

Table 4: Phenylmercury Compounds in Polyurethane Manufacturing

| Compound | Application | Typical Concentration in Final Product (% w/w) | Function |

| Phenylmercury Acetate (PMA) | Catalyst | Up to 0.1% | Curing agent for polyurethane elastomers. |

| Phenylmercury Neodecanoate | Catalyst | 0.1 - 0.6% | Catalyst for polyurethane coatings, adhesives, sealants, and elastomers. |

Pharmaceuticals and Cosmetics

Due to their potent antimicrobial properties, phenylmercury compounds were used as preservatives in a variety of pharmaceutical and cosmetic products, most notably in ophthalmic (eye drop) solutions. Phenylmercury nitrate and borate were common choices for these applications.[13][14]

Table 5: Phenylmercury Compounds in Pharmaceuticals and Cosmetics

| Compound | Application | Typical Concentration (% w/v) | Target Organisms | Regulatory Limit (Example) |

| Phenylmercury Nitrate (PMN) | Preservative in ophthalmic solutions | 0.002% - 0.004% | Bacteria and Fungi | - |

| Phenylmercury Borate (PMB) | Preservative in ophthalmic and parenteral solutions | 0.002% - 0.004% | Bacteria and Fungi | Max 0.01% in some pharmaceutical formulations in France.[13] |

| Phenylmercury Acetate (PMA) | Preservative in eye drops | 0.001% - 0.002% | Bacteria and Fungi | Permitted in preparations with ≤ 0.01% mercury as a preservative in Australia.[14] |

Historical Experimental Protocols

The evaluation of the efficacy of phenylmercury compounds relied on various testing methodologies specific to each application. These historical protocols provide a glimpse into the quality control and research practices of the time.

Testing Fungicides in Paint

A common historical method for assessing the fungicidal efficacy of paint formulations was the Petri Dish Test .[9]

Experimental Protocol: Petri Dish Test for Fungicidal Paint

-

Sample Preparation: A sample of the paint containing the phenylmercury compound is applied to a sterile substrate, such as a filter paper disc or a small panel.

-

Inoculation: A petri dish containing a suitable growth medium (e.g., Potato Dextrose Agar) is inoculated with a suspension of fungal spores, typically a mixed culture of common paint-defacing fungi like Aspergillus niger, Penicillium species, and Aureobasidium pullulans.

-

Incubation: The painted substrate is placed in the center of the inoculated petri dish. The dish is then incubated at an optimal temperature and humidity for fungal growth (e.g., 28-30°C and >85% relative humidity) for a period of 10-14 days.

-

Evaluation: The effectiveness of the fungicide is determined by measuring the zone of inhibition , which is the clear area around the painted sample where fungal growth is prevented. A larger zone of inhibition indicates greater fungicidal activity.[9]

For a more realistic assessment, Exterior Exposure Tests were also conducted.

Experimental Protocol: Exterior Paint Exposure Test

-

Panel Preparation: The paint formulation is applied to standardized wooden panels.

-

Exposure: The panels are mounted on outdoor racks at a 45-degree angle facing south to maximize sun and weather exposure.

-

Evaluation: The panels are periodically inspected over several months to years for any signs of fungal growth, such as mold or mildew. The performance is compared to a control paint without the fungicide.[9]

A more standardized version of this type of testing is the ASTM D3273: Standard Test Method for Resistance to Growth of Mold on the Surface of Interior Coatings in an Environmental Chamber .[3][6][15][16][17]

Experimental Protocol: ASTM D3273 (Historical Context)

-

Apparatus: An environmental chamber capable of maintaining a temperature of 32.5 ± 1°C and a relative humidity of 95 ± 3%.

-

Inoculum: A mixed spore suspension of Aureobasidium pullulans, Aspergillus niger, and a Penicillium species is used to inoculate a soil bed within the chamber.

-

Test Specimens: Coated panels are suspended inside the chamber above the inoculated soil.

-

Incubation: The chamber is sealed and incubated for four weeks.

-

Evaluation: The panels are visually rated weekly for fungal growth on a scale of 0 (heavy growth) to 10 (no growth).

Testing Fungicides in Leather

A historical method for evaluating fungicides in leather involved challenging the treated material with a mixture of fungal spores.

Experimental Protocol: Mixed Spore Inoculation Test for Leather

-

Sample Preparation: One-inch square specimens of both treated and untreated leather are prepared. Some specimens are leached by shaking in water for three hours to test the durability of the treatment.

-

Inoculation: The moist leather specimens are lightly dusted with a standardized spore mixture, such as the American Leather Chemists Association (ALCA) Spore Mixture.

-

Incubation: The inoculated specimens are suspended in separate containers and incubated for 30 days at 30°C and approximately 95% relative humidity.

-

Evaluation: The specimens are visually inspected for any signs of mold growth. The absence of growth on the treated specimens indicates effective fungicidal protection.[11]

Biochemical Mechanism of Action

The potent biocidal activity of phenylmercury compounds stems from their ability to disrupt essential cellular processes in microorganisms. The primary mechanism of action is the inhibition of sulfhydryl-containing enzymes .

Mercury has a high affinity for sulfur and readily forms covalent bonds with the sulfhydryl (-SH) groups of cysteine residues in proteins.[18] This binding alters the three-dimensional structure of the enzyme, leading to its inactivation.

Many enzymes vital for cellular respiration, metabolism, and antioxidant defense contain critical sulfhydryl groups. By inactivating these enzymes, phenylmercury compounds disrupt the cell's ability to produce energy and combat oxidative stress, ultimately leading to cell death.

References

- 1. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 2. Mercury poisoning - Wikipedia [en.wikipedia.org]

- 3. ASTM D3273 - Antifungal Test a Fungal Resistance Test for Paints and Coatings - Situ Biosciences [situbiosciences.com]

- 4. OCCUPATIONAL EXPOSURES IN PAINT MANUFACTURE AND PAINTING - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fungal Test - ASTM D3273 - Drywall and Interior Coating Fungal Testing [microstarlab.com]

- 7. scielo.br [scielo.br]

- 8. online.ucpress.edu [online.ucpress.edu]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.com [encyclopedia.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. hsa.ie [hsa.ie]

- 13. phexcom.com [phexcom.com]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. microchemlab.com [microchemlab.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. img.antpedia.com [img.antpedia.com]

- 18. The protective effects of thiol-containing compounds on mercuric chloride-induced acute inhibition of enzymes from mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Classification of Organomercury Compounds (RHgX)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification, properties, synthesis, and toxicity of organomercury compounds with the general formula RHgX. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Classification of Organomercury Compounds (RHgX)

Organomercury compounds of the type RHgX are systematically classified based on the nature of the organic group (R) and the anionic ligand (X). This classification is crucial as the properties and reactivity of these compounds are significantly influenced by these two components.

Classification based on the Organic Group (R)

The organic substituent 'R' directly bonded to the mercury atom plays a pivotal role in determining the compound's stability, reactivity, and biological activity. The primary classifications are as follows:

-

Alkylmercury Compounds: In these compounds, the R group is an alkyl chain (e.g., methyl, ethyl). Simple alkylmercury compounds like methylmercury and ethylmercury are notorious for their high toxicity.

-

Arylmercury Compounds: Here, the R group is an aryl ring (e.g., phenyl, tolyl). Arylmercury compounds are generally more stable than their alkyl counterparts.

-

Vinylmercury Compounds: These compounds feature a vinyl group attached to the mercury atom. They are often intermediates in organic synthesis.

-

Allylmercury Compounds: Characterized by an allyl group bonded to mercury, these compounds exhibit unique reactivity patterns.

Classification based on the Anionic Ligand (X)

The anionic ligand 'X' also significantly impacts the properties of RHgX compounds, particularly their solubility and reactivity. Common classes based on the 'X' group include:

-

Organomercury Halides (RHgX, X = F, Cl, Br, I): These are among the most common and well-studied organomercury compounds. Their reactivity often depends on the nature of the halogen.

-

Organomercury Acetates (RHgOCOCH₃): These compounds are frequently used as reagents in organic synthesis, particularly in mercuration reactions.

-

Organomercury Hydroxides (RHgOH): These are often formed in aqueous environments and can exist in equilibrium with the corresponding aqua cation [RHg(H₂O)]⁺.

-

Organomercury Thiolates (RHgSR'): Due to the high affinity of mercury for sulfur, these compounds are readily formed in the presence of thiols. This interaction is central to the biological and toxicological properties of organomercury compounds.

A logical diagram illustrating this classification is presented below.

Data Presentation: Structural and Toxicological Properties

The structural parameters and toxicity of organomercury compounds are critical for understanding their behavior and potential hazards. The following tables summarize key quantitative data for representative RHgX compounds.

Structural Data: Bond Lengths and Angles

Organomercury compounds of the type RHgX typically exhibit a linear geometry around the mercury atom, a consequence of sp hybridization of the mercury 6s and 6p orbitals.[1] This linearity can be distorted by intermolecular interactions in the solid state.

| Compound | R Group | X Group | C-Hg Bond Length (Å) | Hg-X Bond Length (Å) | C-Hg-X Bond Angle (°) | Reference(s) |

| Methylmercury chloride | Methyl | Cl | 2.06 | 2.28 | 180 (gas phase) | [2] |

| Ethylmercury chloride | Ethyl | Cl | 2.07 | 2.31 | 178 | [2] |

| Phenylmercury chloride | Phenyl | Cl | 2.06 | 2.32 | 176 | [2] |

| Methylmercury bromide | Methyl | Br | 2.05 | 2.41 | 180 (gas phase) | [2] |

| Phenylmercury acetate | Phenyl | OAc | 2.07 | 2.08 (Hg-O) | 173 | [3] |

| Methylmercury thiomethoxide | Methyl | SCH₃ | 2.08 | 2.36 (Hg-S) | 177 | [4] |

Toxicological Data: Acute Toxicity (LD₅₀)

The toxicity of organomercury compounds is a significant concern. The LD₅₀ (lethal dose for 50% of a test population) is a standard measure of acute toxicity. The data below is for oral administration in rats.

| Compound | CAS Number | LD₅₀ (Oral, Rat) (mg/kg) | Reference(s) |

| Methylmercury chloride | 115-09-3 | 29.915 | [5][6] |

| Ethylmercury chloride | 107-27-7 | 40 | [7][8][9] |

| Phenylmercuric acetate | 62-38-4 | 22 - 41 | [10][11][12][13] |

| Thiomersal (Ethylmercury thiosalicylate) | 54-64-8 | 75 | [14] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of key organomercury compounds are provided below. Caution: Organomercury compounds are highly toxic and should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Methylmercury Chloride

Reaction: (CH₃)₂Hg + HgCl₂ → 2 CH₃HgCl

Procedure:

-

In a fume hood, dissolve 1.0 g of dimethylmercury in 20 mL of ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve 1.18 g of mercuric chloride in 20 mL of ethanol.

-

Slowly add the mercuric chloride solution to the dimethylmercury solution with continuous stirring.

-

A white precipitate of methylmercury chloride will form immediately.

-

Stir the reaction mixture at room temperature for 1 hour to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with two small portions of cold ethanol.

-

Dry the product in a desiccator over P₂O₅.

Synthesis of Phenylmercuric Acetate

Reaction: C₆H₆ + Hg(OAc)₂ → C₆H₅HgOAc + HOAc

Procedure:

-

In a fume hood, place 31.8 g of mercuric acetate and 100 mL of benzene in a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.

-

Heat the mixture to reflux with vigorous stirring.

-

Continue refluxing for 4 hours. The mercuric acetate will gradually dissolve.

-

After 4 hours, allow the reaction mixture to cool to room temperature.

-

Filter the hot solution to remove any unreacted mercuric acetate.

-

Reduce the volume of the filtrate by rotary evaporation until crystallization begins.

-

Cool the concentrate in an ice bath to complete the crystallization of phenylmercuric acetate.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold benzene.

-

Recrystallize the product from ethanol to obtain pure phenylmercuric acetate.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the organic structure. ¹⁹⁹Hg NMR is particularly useful for studying the mercury environment.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic vibrations of the R and X groups. The Hg-C stretching frequency typically appears in the far-IR region (around 500-600 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the organomercury compound, aiding in its identification.

Mechanism of Toxicity: Interaction with Sulfhydryl Groups

The primary mechanism of toxicity for organomercury compounds is their high affinity for sulfhydryl (-SH) groups present in proteins and enzymes. This interaction can lead to enzyme inhibition and disruption of cellular functions. The logical workflow of this toxicological pathway is depicted below.

This guide provides a foundational understanding of the classification and properties of RHgX organomercury compounds. Further in-depth research is recommended for specific applications and safety considerations.

References

- 1. researchgate.net [researchgate.net]

- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 3. The mass spectra of organomercury compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. A simple and rapid method for preparation of 203Hg-labeled methylmercury from 203HgCl2 and methylcobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US2344872A - Preparation of ethyl mercury salts - Google Patents [patents.google.com]

- 6. Ethylmercury chloride | 107-27-7 | Benchchem [benchchem.com]

- 7. US1786094A - Manufacture of phenylmercuric acetate - Google Patents [patents.google.com]

- 8. US2502222A - Method of preparing phenyl mercuric acetate and nitrate - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. (Hg) Mercury NMR [chem.ch.huji.ac.il]

- 12. commons.und.edu [commons.und.edu]

- 13. Biosynthesis of methylmercury compounds by the intestinal flora of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US3130123A - Process for preparing methyl and ethyl mercury hydroxyquinolinates and products obtained thereby - Google Patents [patents.google.com]

The Carbon-Mercury Bond: A Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The carbon-mercury (C-Hg) bond, a cornerstone of organomercury chemistry, exhibits a unique interplay of stability and reactivity that has fascinated and challenged chemists for over a century. While the high toxicity of organomercury compounds necessitates cautious handling and has limited their widespread application, their distinct chemical properties offer valuable insights and specialized synthetic utility. This technical guide provides an in-depth exploration of the C-Hg bond, focusing on its stability, reactivity, and the experimental methodologies used in its study.

Stability of the Carbon-Mercury Bond

The C-Hg bond is a covalent linkage characterized by its relative stability to air and water, a property attributed to the low polarity of the bond.[1] However, it is susceptible to cleavage by light, heat, and certain chemical reagents. The stability of this bond is a key determinant of the chemical behavior and toxicological properties of organomercury compounds.

Bond Lengths

The length of the C-Hg bond is influenced by the hybridization of the carbon atom and the nature of the substituents. Generally, C(sp³)-Hg bonds are slightly longer than C(sp²)-Hg bonds, which in turn are longer than C(sp)-Hg bonds.

| Organomercury Compound | Carbon Hybridization | C-Hg Bond Length (Å) | Reference |

| Methylmercuric chloride (CH₃HgCl) | sp³ | ~2.06 | [2] |

| Diphenylmercury ((C₆H₅)₂Hg) | sp² | 2.06 - 2.09 | [3] |

| Phenylmercuric chloride (C₆H₅HgCl) | sp² | Not explicitly found | |

| Vinylmercuric bromide (CH₂=CHHgBr) | sp² | Not explicitly found | |

| Ethynylmercuric chloride (HC≡CHgCl) | sp | Not explicitly found |

Bond Dissociation Energies

The bond dissociation energy (BDE) is a critical measure of the strength of the C-Hg bond. Homolytic cleavage of this bond results in the formation of a carbon-centered radical and a mercury-centered radical. The BDE is influenced by the nature of the organic group attached to the mercury atom.

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) | Reference |

| CH₃-HgCH₃ | 214 | 51.2 | [4] |

| C₂H₅-HgC₂H₅ | 183 | 43.7 | [4] |

| C₆H₅-HgC₆H₅ | ~285 | ~68.1 | [4] |

| CH₂=CH-Hg | Not explicitly found | Not explicitly found | |

| HC≡C-Hg | Not explicitly found | Not explicitly found |

Reactivity of the Carbon-Mercury Bond

The reactivity of organomercury compounds is largely dictated by the cleavage of the C-Hg bond. These reactions can proceed through various mechanisms, including electrophilic substitution, transmetalation, and radical pathways.

Electrophilic Cleavage

The C-Hg bond can be cleaved by a variety of electrophiles, such as halogens, protic acids, and metal halides. This reactivity is fundamental to many synthetic applications of organomercurials.

Transmetalation

Organomercury compounds are valuable reagents for transmetalation reactions, where the organic group is transferred from mercury to another metal. This is a widely used method for the preparation of other organometallic compounds.[1]

Radical Reactions

Homolytic cleavage of the C-Hg bond, induced by heat or light, generates radical intermediates. These radicals can participate in a variety of subsequent reactions, including hydrogen abstraction, addition to multiple bonds, and cyclization.

Key Experimental Protocols

The following section details the methodologies for the synthesis of representative organomercury compounds and a common analytical procedure.

Synthesis of Diphenylmercury ((C₆H₅)₂Hg)

Reaction: 2 C₆H₅Br + 2 Na(Hg) → (C₆H₅)₂Hg + 2 NaBr

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place 900 g of 3% sodium amalgam, 180 g of bromobenzene, 200 mL of dry toluene, and 10 mL of ethyl acetate.

-

Heat the mixture to reflux for approximately four hours.

-

While still hot, carefully transfer the mixture to a fluted filter paper in a large funnel, leaving behind as much of the mercury as possible. Caution: Diphenylmercury is highly toxic. All operations should be performed in a well-ventilated fume hood.

-

Extract the diphenylmercury from the filter paper with 600 mL of boiling benzene for about ten hours using a continuous extraction apparatus.

-

Distill the benzene solution under reduced pressure on an oil bath, gradually increasing the temperature to 110°C towards the end of the distillation.

-

The solid residue is then washed with several portions of ice-cold 95% ethanol until it is nearly white.

-

The final product is dried, yielding diphenylmercury with a melting point of 121–123°C.

Synthesis of Methylmercuric Chloride (CH₃HgCl)

Reaction: (CH₃)₄Sn + HgCl₂ → CH₃HgCl + (CH₃)₃SnCl

Procedure:

-

This procedure describes the methylation of radioactive mercuric chloride (²⁰³HgCl₂) to produce high specific activity methylmercuric chloride, but the general principle applies to non-radioactive synthesis.[5][6]

-

Mercuric chloride is reacted with tetramethyltin.

-

The resulting methylmercury compound is purified by a series of extractions. This involves dissolving the reaction mixture in an organic solvent like benzene and then back-extracting the methylmercury into an aqueous solution, a process that is repeated to ensure purity.

-

The purified methylmercury chloride is finally dissolved in a suitable solvent for its intended application.

Oxymercuration-Demercuration of 1-Methylcyclohexene

Reaction:

-

C₇H₁₂ + Hg(OAc)₂ + H₂O → C₇H₁₃(OHgOAc)OH

-

C₇H₁₃(OHgOAc)OH + NaBH₄ → C₇H₁₄O + Hg + NaB(OH)₄ + AcONa

Procedure:

-

In a three-necked flask equipped with a stirrer and thermometer, dissolve 95.7 g of mercury(II) acetate in 300 mL of water.

-

Add 300 mL of diethyl ether to the solution.

-

While stirring vigorously, add 28.8 g of 1-methylcyclohexene. Continue stirring for 30 minutes at room temperature.

-

Add a solution of 150 mL of 6 N sodium hydroxide, followed by 300 mL of 0.5 M sodium borohydride in 3 N sodium hydroxide. The addition of the borohydride solution should be done at a rate that allows the reaction temperature to be maintained at or below 25°C using an ice bath.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Separate the ether layer and extract the aqueous layer with two portions of ether.

-

Combine the ether extracts, dry over magnesium sulfate, and distill to obtain 1-methylcyclohexanol.[7]

Visualizing Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate a key reaction mechanism and a general workflow for the analysis of organomercury compounds.

References

- 1. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 2. Methylmercury chloride | CH3HgCl | CID 409301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. blog.tomsawyer.com [blog.tomsawyer.com]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. researchgate.net [researchgate.net]

- 6. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor ... - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY02116A [pubs.rsc.org]

- 7. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Degradation of Phenylmercury 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmercury 2-ethylhexanoate is an organomercury compound that has seen use as a catalyst and biocide. Due to the inherent toxicity of mercury and its compounds, understanding the environmental fate and degradation of this compound is of paramount importance for environmental risk assessment and management. This technical guide provides a comprehensive overview of the current knowledge regarding its environmental persistence, degradation pathways, and the analytical methodologies used for its study.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₀HgO₂ | [1] |

| Molecular Weight | 420.9 g/mol | N/A |

| Appearance | White to pale yellow solid | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble | [1] |

Environmental Fate and Degradation

The environmental fate of this compound is complex, involving multiple abiotic and biotic degradation pathways that ultimately lead to the transformation of the parent compound into various mercury species.

Abiotic Degradation

Abiotic degradation processes for phenylmercury compounds include photodegradation and hydrolysis.

-

Hydrolysis: The ester linkage in this compound can be susceptible to hydrolysis, which would yield phenylmercuric hydroxide and 2-ethylhexanoic acid. Phenylmercuric compounds can then undergo further degradation. For instance, the degradation of phenylmercuric nitrate to mercuric ion and benzene is observed to be pH-dependent, with complete degradation occurring under acidic conditions (pH 5 and 6) during heat sterilization.[2][3]

Biotic Degradation

Microbial activity plays a crucial role in the degradation of organomercury compounds in the environment. Mercury-resistant bacteria have been shown to degrade phenylmercuric acetate, a closely related compound, into elemental mercury (Hg(0)) and benzene.[4][5][6] This process is a key component of the biogeochemical cycling of mercury. It is plausible that similar enzymatic pathways exist for the degradation of this compound.

The degradation of phenylmercury compounds can lead to the formation of more toxic and bioaccumulative forms of mercury, such as methylmercury, which is a significant environmental concern.

The following diagram illustrates the potential degradation pathways of this compound.

Quantitative Degradation Data

Quantitative data on the degradation rates of this compound are scarce in the available literature. However, data from analogous compounds can provide an indication of its environmental persistence.

| Compound | Environmental Compartment | Half-life (t₁/₂) | Conditions | Reference |

| Phenylmercuric Acetate | Soil | Not specified, but degradation to metallic mercury vapor observed | Aerobic | [7] |

| Phenylmercuric Acetate | Aqueous Solution | Not specified, but degradation to elemental mercury and benzene observed | Microbial degradation | [4][5][6] |

| Phenylmercuric Nitrate | Aqueous Solution | Degraded 15% at pH 8, 80% at pH 7, and completely at pH 5-6 | 121°C for 15 min | [2][3] |

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are essential for assessing the environmental fate of chemicals.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation of a substance in soil under both aerobic and anaerobic conditions.[2][8][9][10][11]

Experimental Workflow:

-

Soil Selection: Collect and characterize representative soil samples.

-

Test Substance Application: Apply ¹⁴C-labeled this compound to the soil samples.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture content for up to 120 days.

-

Sampling: At specified intervals, collect soil samples for analysis.

-

Extraction: Extract the parent compound and its transformation products from the soil using appropriate solvents.

-

Analysis: Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or a mass spectrometer to identify and quantify the parent compound and its degradation products.

-

Mineralization: Trap evolved ¹⁴CO₂ to determine the extent of mineralization.

Ready Biodegradability (OECD 301)

This set of guidelines provides methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[4][6][12][13]

Experimental Workflow:

-

Inoculum: Use an inoculum from a source such as activated sludge from a sewage treatment plant.

-

Test Medium: Prepare a mineral medium containing the test substance as the sole source of organic carbon.

-

Incubation: Incubate the test medium with the inoculum in the dark or diffuse light under aerobic conditions for 28 days.

-

Analysis: Monitor the degradation of the test substance by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

-

Pass Level: A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂ evolution) within a 10-day window during the 28-day test period.

References

- 1. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. contractlaboratory.com [contractlaboratory.com]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. img3.epanshi.com [img3.epanshi.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. oecd.org [oecd.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. OECD 301 Ready Biodegradation Test | Aropha Resource Center [resources.aropha.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicity and Hazards of Organomercury Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the toxicity and hazards of organomercury compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanisms of action, quantitative toxicological data, and relevant experimental protocols.

Introduction to Organomercury Compounds and their General Toxicity

Organomercury compounds are a class of organometallic compounds containing a covalent bond between a carbon and a mercury atom. While some have found limited use in medicine as antiseptics and preservatives, their extreme toxicity presents significant hazards.[1] The toxicity of organomercury compounds is generally greater than that of inorganic mercury due to their lipophilic nature, which facilitates their passage across biological membranes, including the blood-brain barrier.[2] This property leads to their accumulation in the central nervous system (CNS), making neurotoxicity a hallmark of organomercury poisoning.[3][4]

The primary mechanism of toxicity for organomercury compounds is their high affinity for sulfhydryl (-SH) groups in proteins and enzymes.[5] This interaction can lead to the disruption of numerous cellular processes, including protein synthesis, microtubule assembly, and antioxidant defense mechanisms.[3][6]

Quantitative Toxicological Data

The acute toxicity of organomercury compounds varies depending on the specific compound, the route of exposure, and the animal species. The following tables summarize available LD50 (median lethal dose) and LC50 (median lethal concentration) data for several common organomercury compounds.

| Compound | Species | Route of Exposure | LD50/LC50 | Reference |

| Methylmercury chloride | Rat (200g) | Oral | 39.6 ± 2.3 mg/kg | [7] |

| Rat (500g) | Oral | 23.9 ± 1.1 mg/kg | [7] | |

| Ethylmercury chloride | Rat | Oral | 40 mg/kg | [8] |

| Rat | Dermal | 200 mg/kg | [8] | |

| Mouse | Inhalation | 5 mg/m³ | [8] | |

| Phenylmercury acetate | Rat | Oral | 22 mg/kg | [9] |

| Rat | Intraperitoneal | ~10 mg/kg | [3] | |

| Mouse | Oral | 70 mg/kg | [3] | |

| Dimethylmercury | Human (estimated) | Dermal/Inhalation | ~5 mg/kg | [10] |

Mechanisms of Toxicity and Associated Signaling Pathways

The toxicity of organomercury compounds is multifaceted, involving the disruption of several critical cellular signaling pathways. The following sections detail these mechanisms and are accompanied by diagrams generated using the DOT language to visualize the complex interactions.

Disruption of Calcium Homeostasis

Organomercury compounds are known to disrupt intracellular calcium (Ca²⁺) homeostasis, leading to an increase in cytosolic Ca²⁺ levels.[6] This can occur through the influx of extracellular Ca²⁺ and the release of Ca²⁺ from intracellular stores. Elevated intracellular Ca²⁺ can, in turn, activate various downstream signaling pathways that contribute to cellular damage and apoptosis.

Caption: Disruption of Calcium Homeostasis by Organomercury Compounds.

Induction of Oxidative Stress

A primary mechanism of organomercury toxicity is the induction of oxidative stress. Organomercury compounds have a high affinity for sulfhydryl groups, leading to the depletion of intracellular antioxidants such as glutathione (GSH).[11] This compromises the cell's ability to neutralize reactive oxygen species (ROS), resulting in oxidative damage to lipids, proteins, and DNA.

Caption: Induction of Oxidative Stress by Organomercury Compounds.

Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling and Apoptosis

Organomercury compounds can activate the mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK (c-Jun N-terminal kinases), and ERK (extracellular signal-regulated kinases).[12][13] The activation of these pathways, particularly p38 and JNK, is often associated with stress responses and can lead to the activation of downstream caspases and ultimately, apoptosis.[4][14] Specifically, the activation of caspase-9, an initiator caspase associated with the mitochondrial apoptotic pathway, and caspase-8, an initiator caspase in the death receptor pathway, have been observed, both converging on the executioner caspase-3.[11]

Caption: MAPK Signaling and Apoptosis Induction by Organomercury.

Experimental Protocols for Toxicity Assessment

A variety of bioassays are employed to assess the toxicity of organomercury compounds. Below are detailed methodologies for two key assays.

Resazurin Reduction Assay for Cytotoxicity

Principle: This assay measures cell viability based on the ability of metabolically active cells to reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.[7]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of the organomercury compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Resazurin Addition: Prepare a sterile solution of resazurin in a buffered saline solution (e.g., PBS) and add it to each well, typically at a final concentration of 10% of the culture volume.

-

Incubation: Incubate the plates at 37°C for 2-4 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of around 590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Caption: Workflow for the Resazurin Reduction Assay.

SOS-Chromotest for Genotoxicity

Principle: The SOS-Chromotest is a bacterial colorimetric assay used to assess the genotoxic potential of chemical compounds. It utilizes a genetically engineered strain of Escherichia coli in which the expression of the lacZ gene (encoding β-galactosidase) is fused to a gene in the SOS DNA repair pathway. DNA damage induced by a genotoxin triggers the SOS response, leading to the production of β-galactosidase, which can be measured colorimetrically.[12][15]

Methodology:

-

Bacterial Culture: Grow the E. coli tester strain to an early exponential phase.

-

Compound Exposure: In a 96-well plate, incubate the bacterial culture with various concentrations of the organomercury compound for a few hours. Include a positive control (a known genotoxin) and a negative control. For compounds requiring metabolic activation, a rat liver S9 fraction can be added.

-

Enzyme Assay: After the incubation period, add a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

-

Incubation and Measurement: Incubate the plate until a color change is observed in the positive control. Stop the reaction and measure the absorbance at a specific wavelength (e.g., 420 nm).

-

Data Analysis: Calculate the induction factor (the ratio of β-galactosidase activity in the treated sample to that in the negative control). A significant, dose-dependent increase in the induction factor indicates a genotoxic effect.

Caption: Workflow for the SOS-Chromotest.

Hazards and Safety Precautions

Given their high toxicity, extreme caution must be exercised when handling organomercury compounds. Dimethylmercury is particularly hazardous, as it can be fatal even after minimal dermal exposure, penetrating standard laboratory gloves.[16]

Key Safety Precautions:

-

Engineering Controls: All work with organomercury compounds should be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and highly resistant gloves (e.g., Silver Shield® or laminate gloves). Double gloving is often recommended.

-

Waste Disposal: Dispose of all organomercury waste as hazardous chemical waste according to institutional and regulatory guidelines.

-

Emergency Procedures: Be familiar with emergency procedures for spills and exposures. In case of skin contact, wash the affected area immediately and thoroughly with soap and water and seek immediate medical attention.

Conclusion

Organomercury compounds represent a significant toxicological threat due to their ability to disrupt fundamental cellular processes. Their high affinity for sulfhydryl groups, leading to oxidative stress, disruption of calcium homeostasis, and activation of apoptotic signaling pathways, underscores their potent cellular toxicity. A thorough understanding of these mechanisms, coupled with robust in vitro and in vivo toxicity testing, is crucial for assessing the risks associated with these compounds and for the development of safe handling procedures and potential therapeutic interventions in cases of exposure. The information and protocols provided in this guide are intended to equip researchers and professionals with the necessary knowledge to work safely and effectively with or in the presence of these hazardous materials.

References

- 1. Site-specific neural hyperactivity via the activation of MAPK and PKA/CREB pathways triggers neuronal degeneration in methylmercury-intoxicated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mercury poisoning - Wikipedia [en.wikipedia.org]

- 3. 069. Phenylmercury acetate (FAO/PL:CP/15) [inchem.org]

- 4. Inhibition of p38 Mitogen-Activated Protein Kinases Attenuates Methylmercury Toxicity in SH-SY5Y Neuroblastoma Cells [jstage.jst.go.jp]

- 5. Mercury-induced externalization of phosphatidylserine and caspase 3 activation in human liver carcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Attenuation of CD95-induced apoptosis by inorganic mercury: caspase-3 is not a direct target of low levels of Hg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of methylmercury: effects on different ages of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethylmercury Chloride | C2H5ClHg | CID 7862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 11. Mercury-induced apoptosis in human lymphocytes: caspase activation is linked to redox status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of heavy metals on mitogen-activated protein kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Direct online HPLC-CV-AFS method for traces of methylmercury without derivatisation: a matrix-independent method for urine, sediment and biological tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Phenylmercury 2-ethylhexanoate and its Synonyms